(2-Isopropylpyridin-3-yl)methanamine
Description
(2-Isopropylpyridin-3-yl)methanamine is a pyridine derivative featuring an aminomethyl group at the 3-position and an isopropyl substituent at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2-propan-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
GUXPDLIBBXZSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylpyridin-3-yl)methanamine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-isopropylpyridine with formaldehyde and ammonia, which results in the formation of the desired methanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds (e.g., PhI(OAc)2) and TEMPO are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Isopropylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2-Isopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Receptor Selectivity
Table 1: Key Structural Features and Receptor Affinities of Methanamine Derivatives
*No direct data available; inferred from structural analogs.
- Substituent Position and Heterocycle Core: Pyridine vs. Carbazole analogs exhibit high D3R selectivity due to extended aromatic systems and linker design . Isopropyl vs. Ethyl Substituents: The bulkier isopropyl group may enhance steric hindrance compared to ethyl, possibly reducing off-target effects but limiting solubility.
- Linker Length and Pharmacophore Design: Analogs with four-carbon linkers (e.g., carbazole derivatives) show improved selectivity for D3R over D2R .
Biological Activity
(2-Isopropylpyridin-3-yl)methanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with an isopropyl group and a methanamine functional group. Its molecular formula is CHN, with a molecular weight of approximately 175.25 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound can act as a ligand, modulating the activity of these targets, which may lead to various physiological effects.
Key Mechanisms:
- Receptor Binding : The compound has shown affinity for serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and anxiety disorders .
- Enzymatic Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant-like Effects : Studies have demonstrated that the compound has antidepressant-like properties in animal models, possibly through its action on serotonin receptors .
- Antitumor Activity : Preliminary findings suggest that it may disrupt DNA structures and inhibit cancer cell proliferation by interacting with nucleic acids.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential, showing promise in models of neurodegenerative diseases .
Case Study 1: Antidepressant Activity
A study evaluated the effects of this compound in a rat model of depression. The results indicated significant reductions in immobility time during forced swim tests compared to control groups, suggesting enhanced mood and reduced depressive symptoms.
Case Study 2: Antitumor Efficacy
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. The compound was shown to induce apoptosis through DNA intercalation mechanisms, leading to cell cycle arrest at the G1 phase.
Table 1: Biological Activities of this compound
Table 2: Receptor Binding Affinity
Q & A
Q. What are the recommended methods for synthesizing (2-Isopropylpyridin-3-yl)methanamine with high purity?
Synthesis can be optimized via nucleophilic substitution or coupling reactions. For example, introducing the isopropyl group to a pyridine precursor under controlled conditions (e.g., Pd-catalyzed cross-coupling) followed by amine functionalization. Purification via column chromatography or recrystallization is critical. Analytical validation using -NMR (to confirm substitution patterns) and HPLC (≥95% purity) is recommended .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Key techniques include:
- -/-NMR : To verify substituent positions and amine proton integration.
- High-resolution mass spectrometry (HRMS) : For molecular formula confirmation.
- HPLC with UV/RI detection : To assess purity and detect byproducts.
- FT-IR : To identify functional groups (e.g., NH stretching at ~3300 cm) .
Q. What are the best practices for evaluating the solubility and partition coefficient (log P) of this compound?
- Shake-flask method : Dissolve the compound in a water-octanol system, followed by HPLC quantification of each phase.
- Computational prediction : Use software like MarvinSketch or ACD/Labs to estimate log P.
- Solubility profiling : Test in buffers (pH 1–7.4) and DMSO for biological assays .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation/contact; store in airtight containers away from light.
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be applied to determine the crystal structure of this compound?
- Data collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure solution : Employ SHELXD for phase determination and SHELXL for refinement.
- Challenges : Address potential twinning by refining in lower-symmetry space groups. Report R values <5% for high-quality datasets .
Q. What strategies are effective in designing SAR studies for this compound derivatives?
- Analog synthesis : Modify substituents (e.g., isopropyl → cyclopropyl) to probe steric/electronic effects.
- Biological assays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., IC determination).
- Computational docking : Use AutoDock Vina to predict binding modes and guide structural optimization .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Purity checks : Re-run HPLC with alternative columns (C18 vs. HILIC).
- Solvent effects : Compare NMR spectra in DMSO-d vs. CDCl.
- 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .
Q. What considerations are essential when developing a chiral separation method for enantiomers of this compound?
- Chiral stationary phases : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB).
- Mobile phase optimization : Adjust ratios of hexane:isopropanol with 0.1% diethylamine.
- Validation : Ensure resolution (R >1.5) and reproducibility across batches .
Q. How can researchers investigate the metabolic stability of this compound in preclinical models?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Metabolite ID : Use high-resolution tandem MS to identify oxidation or conjugation products.
- Kinetic analysis : Calculate intrinsic clearance (CL) to prioritize stable analogs .
Q. What experimental approaches are used to elucidate the mechanism of action of this compound in biological systems?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.
- CRISPR-based mutagenesis : Knock out putative targets to validate functional pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
